Molecular Weight and Physicochemical Profile: Target Compound vs. N-(1-acetyl) and N-(1-benzoyl) Analogs
The target compound (MW 328.456 g/mol) exhibits a computed molecular weight that falls between the lighter N-(1-acetyl) analog (MW ~300 g/mol) and the heavier N-(1-benzoyl) analog (MW ~376 g/mol) . Calculated partition coefficients (cLogP), hydrogen bond donor/acceptor counts, and topological polar surface area (tPSA) for each compound can be predicted from their SMILES structures but have not been experimentally validated in a comparative context. The isobutyryl group introduces a branched lipophilic domain, which may influence solubility and permeability relative to linear or aromatic acyl substituents; however, no experimental solubility, permeability, or metabolic stability data have been reported for any member of this subset. In the absence of head-to-head experimental data, these differences remain in silico and cannot inform procurement decisions based on functional performance.
−48 g/mol vs. benzoyl analog
| Evidence Dimension | Molecular Weight and Predicted Drug-Likeness |
|---|---|
| Target Compound Data | MW = 328.456 g/mol (C20H28N2O2) |
| Comparator Or Baseline | N-(1-acetyl) analog: MW ~300.4 g/mol; N-(1-benzoyl) analog: MW ~376.5 g/mol |
| Quantified Difference | ΔMW = +28 g/mol vs. acetyl; -48 g/mol vs. benzoyl |
| Conditions | Computed from molecular formula; no chromatographic or spectrometric experimental validation located. |
Why This Matters
For researchers designing fragment libraries with specific molecular weight cutoffs, the target compound offers a distinct m/z value for mass spectrometry-based screening, but cannot be selected over analogs on the basis of confirmed pharmacokinetic advantage.
